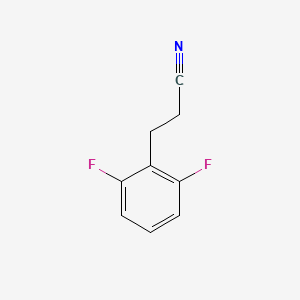
3-(2,6-Difluorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol It is characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety
Vorbereitungsmethoden
The synthesis of 3-(2,6-Difluorophenyl)propanenitrile typically involves the reaction of 2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(2,6-Difluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Difluorophenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-(2,6-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(2,6-Difluorophenyl)propanenitrile can be compared with other similar compounds, such as:
3-(2,4-Difluorophenyl)propanenitrile: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and biological activity.
2-(2,6-Difluorophenyl)propanenitrile: Another related compound with a different substitution pattern, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
1057676-37-5 |
|---|---|
Molekularformel |
C9H7F2N |
Molekulargewicht |
167.15 g/mol |
IUPAC-Name |
3-(2,6-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 |
InChI-Schlüssel |
WICBOHZNLOOCER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CCC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



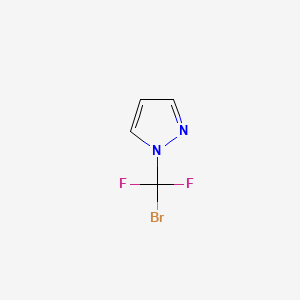


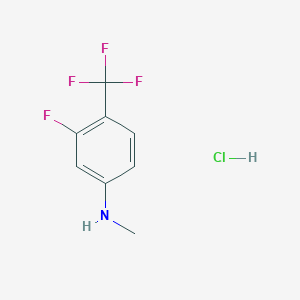
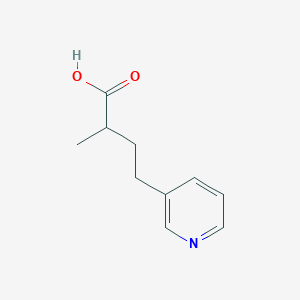
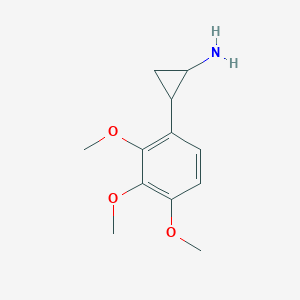
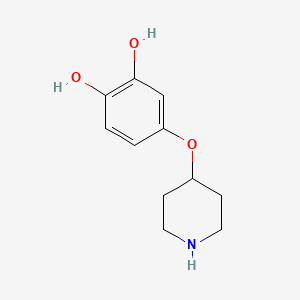
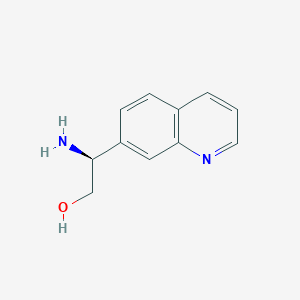
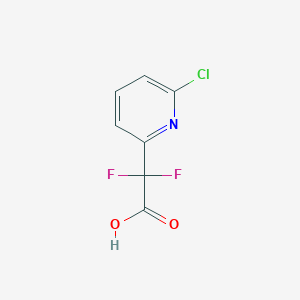
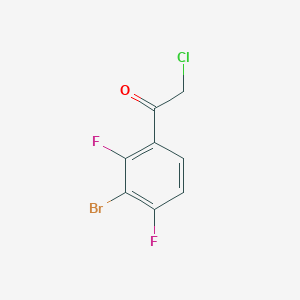


![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
